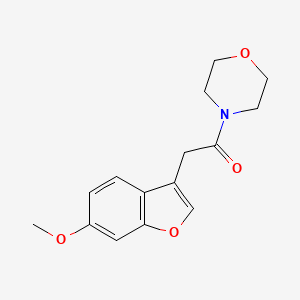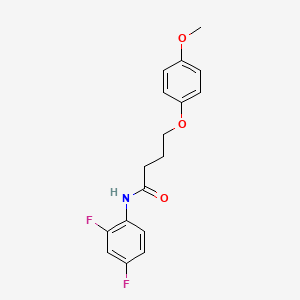
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone, also known as MBME, is a chemical compound with potential applications in scientific research. MBME is a synthetic compound that belongs to the family of benzofuran derivatives.
Mecanismo De Acción
The exact mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is not fully understood. However, it is believed that 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone exerts its effects by modulating various signaling pathways in the body. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to have a number of biochemical and physiological effects. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in various tissues. Additionally, 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in lab experiments is its high purity and stability. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone can be synthesized in high yields and can be stored for long periods of time without degradation. However, one limitation of using 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in lab experiments is its cost. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is a synthetic compound and can be expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. One direction is to further elucidate the mechanism of action of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. This will help to better understand how 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone exerts its effects and may lead to the development of more potent and selective compounds. Another direction is to explore the potential of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone as a therapeutic agent for various diseases. This will involve further in vitro and in vivo studies to determine the efficacy and safety of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone in animal models and humans. Finally, future research may focus on the development of novel synthetic methods for the production of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone and related compounds.
Métodos De Síntesis
The synthesis of 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine and ethyl chloroacetate in the presence of potassium carbonate. The resulting compound is then subjected to a series of reactions to produce 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone. This synthesis method has been optimized to produce high yields of pure 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been used in scientific research for its potential applications in the treatment of various diseases. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has also been shown to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-2-3-13-11(10-20-14(13)9-12)8-15(17)16-4-6-19-7-5-16/h2-3,9-10H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYUEIRSGINAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1-benzofuran-3-yl)-1-morpholin-4-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)

